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Compound of Interest

Compound Name: Boron trichloride

Cat. No.: B046275 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding byproduct formation during the BCl₃ plasma etching of Gallium

Nitride (GaN). It is intended for researchers, scientists, and professionals working in materials

science and semiconductor fabrication.

Troubleshooting Guide
This section addresses common problems encountered during the BCl₃ plasma etching of

GaN, offering potential causes and solutions.
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Problem Potential Causes Recommended Solutions

Low Etch Rate

- Insufficient RF or ICP power-

High chamber pressure-

Incorrect gas mixture (too

much BCl₃ relative to Cl₂)-

Redeposition of non-volatile

etch byproducts

- Increase RF and/or ICP

power to enhance ion

bombardment and plasma

density.- Decrease chamber

pressure to increase the mean

free path of reactive species.-

Increase the percentage of Cl₂

in the gas mixture, as Cl

radicals are the primary

etchant for GaN.[1]- Optimize

substrate temperature to

facilitate the desorption of etch

byproducts like GaClₓ.

Poor Surface Morphology

(Roughness, Pitting)

- Excessive ion bombardment

(high RF power)- Formation

and redeposition of boron-

containing residues[2]-

Micromasking from sputtered

mask material or chamber

contaminants

- Reduce RF power to

minimize physical sputtering

damage.- Adjust the Cl₂/BCl₃

ratio; a higher BCl₃

concentration can sometimes

lead to smoother surfaces, but

may also cause residue

formation.[3]- Perform a pre-

etch clean with a short BCl₃

plasma step to remove native

oxides and other surface

contaminants.[4][5]- Ensure

the mask material is robust

and does not sputter

significantly under the etch

conditions.

Formation of Pillars or "Grass" - Micromasking from involatile

materials- Sputtered oxide

debris from the mask

sidewalls, especially when

using SiO₂ masks[4][5]

- A pre-etch clean with BCl₃

plasma can help remove

potential micromasking agents.

[4][5]- Optimize the mask

patterning process to ensure

clean and smooth sidewalls.-
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Adjusting etch parameters to

favor chemical etching over

physical sputtering can

sometimes mitigate this issue.

Sidewall Profile Issues

(Sloping, Faceting)

- Mask erosion during the etch

process- Excessive chemical

etching component leading to

isotropic etching- Redeposition

of byproducts on the sidewalls

- Use a more robust mask

material with high selectivity to

the GaN etch chemistry.-

Optimize the balance between

physical (ion bombardment)

and chemical etching by

adjusting RF power and gas

chemistry. Increasing the

physical component can lead

to more anisotropic profiles.-

Elevated substrate

temperatures can sometimes

improve sidewall profiles by

enhancing the volatility of

byproducts.[2][3]

Post-Etch Residue

- Formation of non-volatile

boron compounds (e.g., BₓCly,

BN)[2][6][7]- Redeposition of

GaClₓ byproducts- Polymer-

like film deposition (BₓCly)[6]

[8]

- Increasing the substrate

temperature can enhance the

volatility of boron- and

chlorine-containing

byproducts.[2][7]- A post-etch

treatment, such as an O₂

plasma clean or a wet etch in

dilute HCl, can be effective in

removing some residues.-

Adjusting the ion energy to be

within a specific range (~32-60

eV) may prevent the

deposition of BₓCly polymer

films.[6][8]
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Q1: What are the primary etch byproducts in BCl₃/Cl₂ plasma etching of GaN?

The primary volatile etch byproducts are gallium chlorides (GaClₓ) and nitrogen-containing

species.[9] However, several less volatile or non-volatile byproducts can form and redeposit on

the surface, including boron-chlorine compounds (BₓCly), boron nitride (BN), and gallium oxide

if oxygen is present in the chamber.[2][6][7] These byproducts can affect the etch rate, surface

morphology, and device performance.

Q2: How does the addition of BCl₃ to a Cl₂ plasma affect the GaN etch process?

Adding BCl₃ to a Cl₂ plasma has several effects:

Native Oxide Removal: BCl₃ is effective at scavenging oxygen and water vapor, helping to

remove the native Ga₂O₃ layer from the GaN surface, which is crucial for initiating the etch

process.[2]

Etch Rate Modification: Generally, increasing the BCl₃ concentration relative to Cl₂

decreases the GaN etch rate because the concentration of reactive chlorine radicals and

ions is reduced.[1][10]

Surface Morphology: The addition of BCl₃ can lead to smoother etched surfaces by

passivating the sidewalls and reducing the chemical etch component.[3] However, excessive

BCl₃ can lead to the formation of boron-containing residues.[2]

Selectivity: BCl₃ addition can influence the etch selectivity to different mask materials. For

instance, it has been shown to inhibit the etching of Ni masks, thereby increasing the GaN/Ni

selectivity.[10]

Q3: What is the role of substrate temperature in BCl₃ plasma etching of GaN?

Substrate temperature plays a critical role in the desorption of etch byproducts. Higher

temperatures increase the volatility of GaClₓ and boron-containing residues.[2][7] Etching at

elevated temperatures (e.g., >230°C) can lead to smoother etch profiles and reduced surface

contamination.[2] However, excessively high temperatures can also increase the chemical etch

rate, potentially leading to more isotropic profiles.[2]

Q4: Can post-etch cleaning procedures remove byproducts?
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Yes, post-etch cleaning is often necessary. Depending on the nature of the residue, different

methods can be employed:

Wet Chemical Cleaning: A dip in dilute hydrochloric acid (HCl) can be effective in removing

metallic compounds and some chloride residues.[2]

Plasma Cleaning: An in-situ or ex-situ oxygen (O₂) plasma treatment can be used to remove

carbon-based contamination and some polymer-like films.

Annealing: Post-etch annealing at elevated temperatures can help to desorb volatile

residues and potentially repair some plasma-induced surface damage.

Experimental Protocols
Typical BCl₃/Cl₂ Plasma Etching Protocol for GaN
This protocol provides a general framework. Optimal parameters will vary depending on the

specific etching system and desired outcome.

Sample Preparation:

Clean the GaN wafer using a standard solvent cleaning process (e.g., acetone,

isopropanol, deionized water).

Perform a pre-treatment to remove the native oxide, for example, by dipping in a dilute

solution of hydrofluoric acid (HF) or hydrochloric acid (HCl).[2]

Deposit and pattern the desired mask material (e.g., SiO₂, SiNₓ, Ni).

Plasma Etching (Inductively Coupled Plasma - ICP):

Load Sample: Transfer the prepared sample into the ICP chamber.

Chamber Conditioning: It is good practice to run a conditioning plasma (e.g., with the etch

gases) for a few minutes with the shutter closed to stabilize the chamber environment.

Etching Parameters:
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Gas Flow: Set the flow rates for Cl₂ and BCl₃. A common starting point is a mixture with

a higher proportion of Cl₂ (e.g., 70-90%).[11]

Pressure: Set the chamber pressure, typically in the range of a few mTorr.[11]

ICP Power: Apply ICP power to generate a high-density plasma. This primarily controls

the ion density.

RF Power (Bias): Apply RF power to the substrate stage to control the ion energy (DC

bias).

Substrate Temperature: Set the desired substrate temperature.

Initiate Etch: Open the shutter to expose the sample to the plasma for the desired

duration.

Terminate Etch: Close the shutter, turn off the plasma and gas flows.

Unload Sample: Vent the chamber and remove the sample.

Post-Etch Characterization:

Etch Depth: Measure the etch depth using a profilometer or scanning electron microscope

(SEM).

Surface Morphology: Analyze the surface roughness and morphology using atomic force

microscopy (AFM) or SEM.

Sidewall Profile: Examine the etch profile and sidewall angle using cross-sectional SEM.

Surface Composition: Investigate the presence of residues using X-ray photoelectron

spectroscopy (XPS).

Data Presentation
Table 1: Effect of Cl₂/BCl₃ Gas Ratio on GaN Etch Rate
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ICP
Power
(W)

RF
Power
(W)

Pressur
e
(mTorr)

Total
Flow
(sccm)

% Cl₂ in
Cl₂/BCl₃

DC Bias
(V)

GaN
Etch
Rate
(nm/min
)

Referen
ce

1000 100 7 70 10% -350 ~150 [1]

1000 100 7 70 90% -279 ~850 [1]

- - 1 200 75% - 1070 [10]

- - 1 200 100% - 1230 [10]

Table 2: Example Etch Selectivities
Etch
Chemistry

Mask
Material

GaN Etch
Rate

Mask Etch
Rate

Selectivity
(GaN:Mask)

Reference

Cl₂/BCl₃

(90%/10%)
SiO₂

~845.3

nm/min

~106.7

nm/min
7.92 [3][11]

Cl₂/BCl₃

(90%/10%)
Ni

>1000

nm/min
~22 nm/min ~46 [10]

BCl₃ SiO₂ 9 nm/min ~10 nm/min ~0.9 [4]
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Caption: Experimental workflow for BCl₃ plasma etching of GaN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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